2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) involves inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are responsible for causing inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) have been extensively studied. It has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Additionally, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) in lab experiments is its high purity and yield. Additionally, it exhibits potent anti-inflammatory and anti-cancer activity, making it a valuable tool for studying these diseases. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal). One area of interest is the development of more efficient synthesis methods to reduce the cost of producing this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets for the treatment of inflammatory diseases and cancer. Finally, research is needed to investigate the potential use of this compound in combination with other drugs for improved efficacy.
Synthesemethoden
The synthesis of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) involves the reaction of furan-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium borohydride to obtain the desired compound. The synthesis method has been optimized to yield a high purity product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) has been studied extensively for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
127268-73-9 |
---|---|
Produktname |
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal |
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO3/c11-9(12)5-3-6-8-4(5)1-2-7(8)14-10(6)13/h4-8H,1-3H2 |
InChI-Schlüssel |
DVPGWEYDQNNDHB-UHFFFAOYSA-N |
SMILES |
C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl |
Kanonische SMILES |
C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl |
Synonyme |
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6balpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.